4-Bromo-6-nitroquipazine

SERT binding affinity structure-activity relationship radiotracer development

4-Bromo-6-nitroquipazine (CAS 143954-73-8) is a synthetic 4-substituted derivative of 6-nitroquipazine, belonging to the arylpiperazine-quinoline class of serotonin transporter (SERT) inhibitors. It acts as a potent and selective ligand for the 5-hydroxytryptamine (5-HT) uptake site.

Molecular Formula C13H13BrN4O2
Molecular Weight 337.17 g/mol
CAS No. 143954-73-8
Cat. No. B130367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-nitroquipazine
CAS143954-73-8
Synonyms4-bromo-6-nitroquipazine
Molecular FormulaC13H13BrN4O2
Molecular Weight337.17 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=C2)Br
InChIInChI=1S/C13H13BrN4O2/c14-11-8-13(17-5-3-15-4-6-17)16-12-2-1-9(18(19)20)7-10(11)12/h1-2,7-8,15H,3-6H2
InChIKeyNRCNLRMWSMFETI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6-nitroquipazine (CAS 143954-73-8): A High-Affinity SERT Ligand for In Vivo Imaging Applications


4-Bromo-6-nitroquipazine (CAS 143954-73-8) is a synthetic 4-substituted derivative of 6-nitroquipazine, belonging to the arylpiperazine-quinoline class of serotonin transporter (SERT) inhibitors [1]. It acts as a potent and selective ligand for the 5-hydroxytryptamine (5-HT) uptake site [2]. The compound was specifically developed to evaluate bromine-substituted quipazine analogs as potential tools for in vivo imaging of brain SERT distribution, leveraging the bromine atom as both a steric probe and a potential site for radiohalogen labeling (e.g., ⁷⁶Br for PET) [2][3].

Why 4-Bromo-6-nitroquipazine Cannot Be Substituted by Other 6-Nitroquipazine Analogs: Quantified Differences in Affinity, In Vivo Potency, and Substitution Pattern


Within the 6-nitroquipazine chemotype, subtle changes in substitution position and halogen identity produce large, quantifiable shifts in SERT binding affinity and in vivo target engagement that preclude generic substitution. The 4-bromo substitution yields a Ki of 0.37 nM, which is approximately 2.2-fold weaker than the parent 6-nitroquipazine (Ki = 0.17 nM) but over 370-fold more potent than unsubstituted quipazine (Ki ≈ 138 nM) [1][2]. Critically, moving the bromine from the 4-position to the 6-position (6-bromoquipazine) abolishes the 6-nitro group essential for high-affinity SERT binding, and in vivo experiments confirm that 4-bromo-6-nitroquipazine is approximately 2-fold more potent than 6-bromoquipazine at occupying brain SERT in living mice [3]. Furthermore, among bromine positional isomers, the 4-bromo derivative ranks second only to the 5-bromo congener, but the 4-position offers distinct synthetic accessibility for further derivatization [4].

Quantitative Differentiation Evidence for 4-Bromo-6-nitroquipazine Against Closest Structural Analogs


In Vitro SERT Binding Affinity: 4-Bromo-6-nitroquipazine (Ki = 0.37 nM) Compared to Parent 6-Nitroquipazine and 4-Chloro Analog

In a direct head-to-head study, 4-bromo-6-nitroquipazine displaced [³H]citalopram from rat cortical SERT with a Ki of 0.37 nM, compared to Ki = 0.17 nM for the parent 6-nitroquipazine and Ki = 0.03 nM for the 4-chloro-6-nitroquipazine analog [1]. The 4-bromo derivative is approximately 2.2-fold less potent than the parent but retains sub-nanomolar affinity, whereas the 4-chloro analog is approximately 12.3-fold more potent than the 4-bromo compound [1].

SERT binding affinity structure-activity relationship radiotracer development

In Vivo Brain SERT Occupancy: 4-Bromo-6-nitroquipazine Demonstrates 2-Fold Superiority Over 6-Bromoquipazine

Hashimoto and Goromaru (1992) directly compared 4-bromo-6-nitroquipazine with 6-bromoquipazine for in vivo inhibition of [³H]6-nitroquipazine binding in mouse brain. 4-Bromo-6-nitroquipazine was approximately 2-fold more potent than 6-bromoquipazine at inhibiting specific [³H]6-nitroquipazine binding in the hypothalamus in vivo [1]. This in vivo advantage was observed despite both compounds showing very potent and selective 5-HT uptake inhibition in vitro [1].

in vivo imaging brain SERT occupancy ex vivo binding

Rank Order Among Bromine Positional Isomers: 4-Bromo Ranks Second Only to 5-Bromo in SERT Affinity

Mathis et al. (1994) used bromine as a steric probe across all positions of 6-nitroquipazine and established the rank order of potency for inhibiting [³H]paroxetine binding to the 5-HT reuptake complex as: 8-bromo < 3-bromo < 7-bromo < 4-bromo < 5-bromo [1]. The 4-bromo derivative is the second most potent bromine positional isomer, with only the 5-bromo analog exhibiting higher affinity (EPMR = 0.57, corresponding to Ki ≈ 0.097 nM, approximately 3.8-fold more potent than the 4-bromo congener) [1].

positional isomer SAR bromine steric probe 5-HT reuptake complex

Affinity Advantage Over Parent Quipazine Scaffold: >370-Fold SERT Potency Gain

The addition of a 6-nitro group and 4-bromo substitution to the quipazine scaffold results in a dramatic enhancement of SERT binding affinity. While quipazine itself inhibits 5-HT reuptake with a Ki of approximately 138 nM (1.38 × 10⁻⁷ M) [1], 4-bromo-6-nitroquipazine achieves a Ki of 0.37 nM [2], representing a >370-fold improvement in target affinity. The 6-nitroquipazine core alone (without 4-substitution) already provides a >800-fold enhancement over quipazine [1][3].

quipazine SAR nitroquipazine potency enhancement SERT inhibitor evolution

Optimal Application Scenarios for 4-Bromo-6-nitroquipazine Based on Quantitative Differentiation Evidence


Radiotracer Development: ⁷⁶Br-Labeled PET Imaging Agent for Brain SERT Quantification

The 4-position bromine atom provides a direct site for radiohalogen exchange (⁷⁶Br, t₁/₂ = 16.2 h) without altering the pharmacophore. The confirmed sub-nanomolar SERT affinity (Ki = 0.37 nM) [1] and demonstrated in vivo brain SERT occupancy (2-fold superior to 6-bromoquipazine) [2] make this compound a rational starting point for PET tracer development targeting serotonin transporter density in neuropsychiatric disorders.

Structure-Activity Relationship (SAR) Reference Standard for 4-Substituted 6-Nitroquipazine Libraries

As part of the only comprehensive series of 4-substituted 6-nitroquipazines systematically evaluated for SERT affinity [1], 4-bromo-6-nitroquipazine (Ki = 0.37 nM) serves as a critical reference point between the more potent 4-chloro analog (Ki = 0.03 nM) and the less potent 4-fluoro/4-methyl derivatives. Procurement of this compound enables consistent SAR benchmarking when exploring halogen effects at the 4-position.

In Vivo SERT Occupancy Studies Using Ex Vivo Binding Protocols

The Hashimoto & Goromaru (1992) protocol using [³H]6-nitroquipazine as the radioligand for ex vivo SERT occupancy measurement [2] directly validated 4-bromo-6-nitroquipazine as a reference inhibitor. Researchers establishing in vivo SERT occupancy assays can use this compound as a validated positive control with known in vivo potency (approximately 2-fold > 6-bromoquipazine).

Computational Chemistry and Docking Studies of Halogen Effects on SERT Binding

The quantitative rank-order data for bromine positional isomers (4-bromo ranking second only to 5-bromo) [3], combined with the Ki values for 4-halo series (Cl: 0.03 nM, Br: 0.37 nM) [1], provide a rich dataset for computational chemists performing docking simulations, QSAR model training, or free energy perturbation calculations to understand halogen bonding contributions at the SERT orthosteric site.

Quote Request

Request a Quote for 4-Bromo-6-nitroquipazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.